molecular formula C19H23N7O2 B11006356 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11006356
M. Wt: 381.4 g/mol
InChI Key: WBNPRFYQIMVULI-UHFFFAOYSA-N
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Description

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a quinazolinone core, a tetrazole ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with isopropylamine, followed by cyclization and oxidation.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Cyclohexane Carboxamide Group: The final step involves the coupling of the quinazolinone-tetrazole intermediate with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.

    Reduction: The ketone group in the quinazolinone core can be reduced to form alcohol derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinazolinone core can yield quinazoline derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as polymers and nanomaterials.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving quinazolinone and tetrazole derivatives.

    Industrial Applications: The compound may find use in the development of new industrial chemicals and processes, particularly those requiring specific structural motifs.

Mechanism of Action

The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The quinazolinone core and tetrazole ring are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, are known for their anticancer activity.

    Tetrazole Derivatives: Compounds containing a tetrazole ring, such as losartan and valsartan, are used as antihypertensive agents.

Uniqueness

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the combination of its structural motifs, which may confer distinct biological and chemical properties. The presence of both a quinazolinone core and a tetrazole ring in a single molecule is relatively rare and may lead to novel applications and activities.

Biological Activity

N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C19_{19}H23_{23}N7_{7}O2_{2}
  • Molecular Weight: 381.4 g/mol
  • CAS Number: 1574484-71-1

The compound features a quinazoline core structure, which is known for its pharmacological properties, and incorporates a tetrazole moiety and a cyclohexanecarboxamide group. These structural elements are crucial for its biological activities.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity:
    • Preliminary studies indicate that compounds with tetrazole rings often exhibit significant antibacterial and antifungal properties. Research has shown that derivatives of tetrazole can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
    • The compound's structure allows for potential interactions with bacterial enzymes, enhancing its efficacy as an antimicrobial agent.
  • Anticancer Properties:
    • Quinazoline derivatives have been associated with anticancer activity through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cells .
    • Studies suggest that this compound may target specific oncogenic pathways, although detailed mechanisms require further investigation.
  • Anti-inflammatory Effects:
    • Compounds containing quinazoline and tetrazole moieties have demonstrated anti-inflammatory properties. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation. For example, inhibition of DNA synthesis or protein synthesis pathways can lead to reduced viability of target cells .
  • Receptor Interaction:
    • The presence of functional groups allows for interactions with various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression .

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Study FocusFindingsReference
Antimicrobial ActivityExhibited significant inhibition against Staphylococcus aureus and E. coli
Anticancer EfficacyInduced apoptosis in cancer cell lines; specific pathways under investigation
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro

Case Studies

In a notable case study involving the synthesis and biological evaluation of quinazoline derivatives, it was found that modifications to the quinazoline structure significantly affected antimicrobial potency and selectivity against various pathogens. The study concluded that structural optimization could enhance therapeutic efficacy .

Properties

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H23N7O2/c1-13(2)25-11-20-16-7-6-14(10-15(16)17(25)27)22-18(28)19(8-4-3-5-9-19)26-12-21-23-24-26/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,22,28)

InChI Key

WBNPRFYQIMVULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

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